KRAS G12D inhibitor 11
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Overview
Description
KRAS G12D inhibitor 11 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, including pancreatic ductal adenocarcinoma and colorectal cancer . This compound has shown promise in inhibiting the KRAS G12D protein, thereby potentially offering a new therapeutic approach for cancers driven by this mutation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 11 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for the KRAS G12D protein . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used to ensure the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions
KRAS G12D inhibitor 11 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the inhibitor’s binding affinity.
Substitution: Substitution reactions are employed to introduce or replace functional groups, optimizing the inhibitor’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically modified versions of the original inhibitor, with changes in functional groups that can enhance or reduce its activity against the KRAS G12D protein .
Scientific Research Applications
KRAS G12D inhibitor 11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12D inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS G12D in cancer cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent in preclinical and clinical studies for treating cancers driven by the KRAS G12D mutation.
Mechanism of Action
KRAS G12D inhibitor 11 exerts its effects by binding to the KRAS G12D protein, preventing its interaction with downstream signaling molecules. This inhibition disrupts the KRAS-mediated signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to reduced cell proliferation and tumor growth . The inhibitor stabilizes the inactive conformation of KRAS G12D, thereby preventing its activation and subsequent signaling .
Comparison with Similar Compounds
KRAS G12D inhibitor 11 is unique in its high selectivity and potency for the KRAS G12D mutation compared to other similar compounds. Some similar compounds include:
SHR1127: An orally bioavailable KRAS G12D inhibitor with excellent cellular activity and selectivity.
This compound stands out due to its unique binding interactions and high efficacy in preclinical models, making it a promising candidate for further development .
Properties
Molecular Formula |
C29H38BN5O3 |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
[1-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]boronic acid |
InChI |
InChI=1S/C29H38BN5O3/c1-20-6-3-7-21-8-4-10-26(27(20)21)35-17-13-24-25(18-35)31-29(38-19-23-9-5-14-33(23)2)32-28(24)34-15-11-22(12-16-34)30(36)37/h3-4,6-8,10,22-23,36-37H,5,9,11-19H2,1-2H3/t23-/m0/s1 |
InChI Key |
ICCOZNHBVIPEIG-QHCPKHFHSA-N |
Isomeric SMILES |
B(C1CCN(CC1)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC(=C54)C)OC[C@@H]6CCCN6C)(O)O |
Canonical SMILES |
B(C1CCN(CC1)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC(=C54)C)OCC6CCCN6C)(O)O |
Origin of Product |
United States |
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